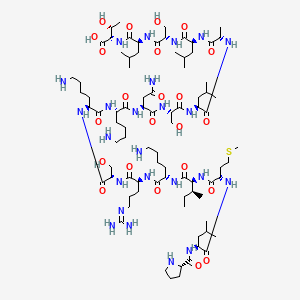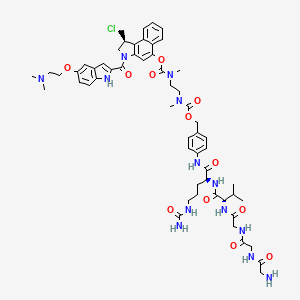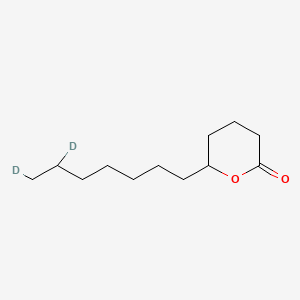
6-Heptyltetrahydro-2H-pyran-2-one-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptyltetrahydro-2H-pyran-2-one-d2, also known as δ-Laurolactone-d2, is a deuterated analog of δ-Laurolactone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C12H20D2O2, and it has a molecular weight of 200.31 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered pharmacokinetic and metabolic profiles .
Preparation Methods
The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one-d2 involves the deuteration of 1-Deoxy-1-L-proline-D-fructose . One common method for synthesizing δ-Laurolactone involves the oxidation of 2-heptylcyclopentanone using hydrogen peroxide in the presence of a tungsten (VI) oxide catalyst in acetonitrile at 40°C for 12 hours . The reaction yields δ-dodecalactone with a high conversion rate and selectivity . Industrial production methods may involve similar oxidation processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Heptyltetrahydro-2H-pyran-2-one-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, tungsten (VI) oxide, and acetonitrile . For example, the oxidation of 2-heptylcyclopentanone with hydrogen peroxide in the presence of tungsten (VI) oxide produces δ-dodecalactone . The compound’s deuterated nature may also influence its reactivity and the stability of its reaction intermediates.
Scientific Research Applications
6-Heptyltetrahydro-2H-pyran-2-one-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a stable isotope-labeled compound for tracing and quantifying reaction pathways . In biology and medicine, deuterated compounds like this compound are used to study metabolic processes and drug metabolism . The compound’s unique properties make it valuable for developing new pharmaceuticals and understanding their pharmacokinetics .
Mechanism of Action
The mechanism of action of 6-Heptyltetrahydro-2H-pyran-2-one-d2 involves its interaction with molecular targets and pathways in biological systems. As a deuterated compound, it may exhibit altered binding affinities and metabolic stability compared to its non-deuterated counterpart . The incorporation of deuterium can affect the compound’s pharmacokinetic profile, potentially leading to longer half-lives and reduced metabolic degradation . These properties make it a valuable tool for studying drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
6-Heptyltetrahydro-2H-pyran-2-one-d2 can be compared to other similar compounds, such as δ-Laurolactone, 6-Ethyltetrahydro-2H-pyran-2-one, and 6-Pentyl-2H-pyran-2-one . While these compounds share structural similarities, the presence of deuterium in this compound imparts unique properties, such as altered pharmacokinetics and metabolic stability . This makes this compound particularly valuable for research applications where stable isotope labeling is required.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
200.31 g/mol |
IUPAC Name |
6-(6,7-dideuterioheptyl)oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D,2D |
InChI Key |
QRPLZGZHJABGRS-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCCC1CCCC(=O)O1 |
Canonical SMILES |
CCCCCCCC1CCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


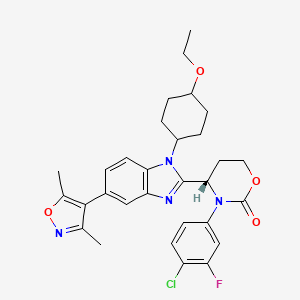
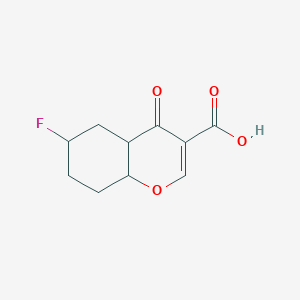
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
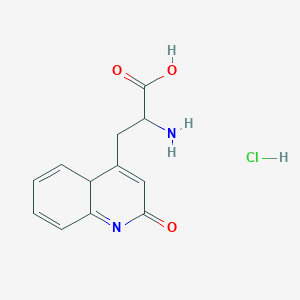
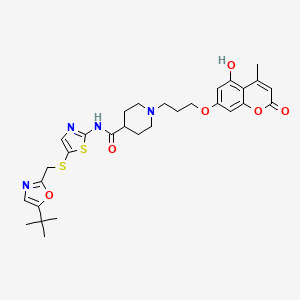
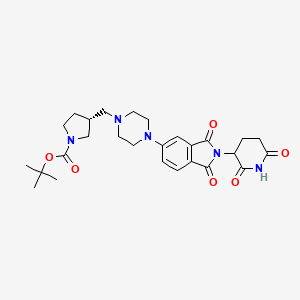

![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)
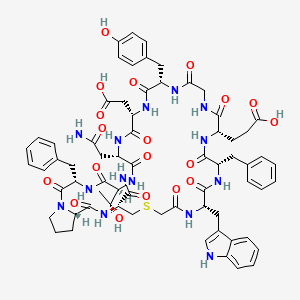
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
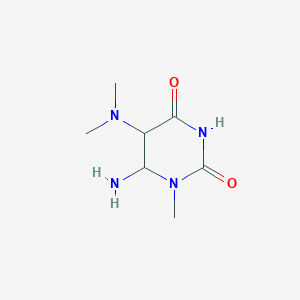
![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)
